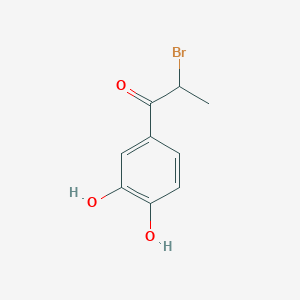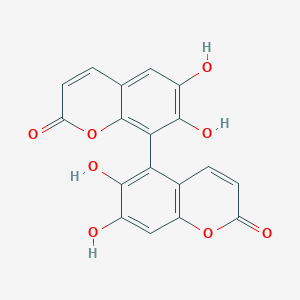
Isoeuphorbetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoeuphorbetin is a useful research compound. Its molecular formula is C18H10O8 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Isoeuphorbetin is a potent inhibitor of the Hepatitis C Virus (HCV) protease . The HCV protease is a critical enzyme that plays a key role in the life cycle of the HCV, making it a primary target for therapeutic intervention.
Mode of Action
This compound interacts with the HCV protease, inhibiting its function
Biochemical Pathways
The inhibition of the HCV protease by this compound disrupts the life cycle of the HCV . This prevents the virus from replicating and spreading, thereby reducing the viral load in the body.
Result of Action
The inhibition of the HCV protease by this compound can lead to a reduction in the viral load of HCV . This can potentially alleviate the symptoms of HCV infection and slow the progression of the disease.
Biochemical Analysis
Biochemical Properties
Isoeuphorbetin interacts with the HCV protease, an enzyme crucial for the life cycle of the HCV . The nature of this interaction is inhibitory, with this compound effectively reducing the activity of the HCV protease .
Cellular Effects
The inhibition of the HCV protease by this compound impacts various cellular processes. It disrupts the replication of the HCV, thereby influencing cell function . This includes effects on cell signaling pathways, gene expression, and cellular metabolism related to the virus life cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the HCV protease . This binding inhibits the enzyme, leading to a decrease in HCV replication and changes in gene expression related to the virus life cycle .
Temporal Effects in Laboratory Settings
The effects of this compound on HCV protease inhibition have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathways related to HCV infection It interacts with the HCV protease, potentially affecting metabolic flux or metabolite levels
Properties
IUPAC Name |
8-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-7-1-3-13(22)26-18(7)15(17(9)24)14-8-2-4-12(21)25-11(8)6-10(20)16(14)23/h1-6,19-20,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQXBHUUFURBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can we understand about the structure of isoeuphorbetin based on the research titles?
A1: While the provided abstracts lack structural data, both research titles [, ] explicitly mention "euphorbetin and this compound." The prefix "iso-" typically signifies isomers in chemistry, implying that euphorbetin and this compound share the same molecular formula but differ in the arrangement of their atoms. This suggests a close structural relationship between the two compounds.
Q2: What is the significance of developing "synthetic approaches" towards these bicoumarins?
A2: The research titles [, ] emphasize "synthetic approaches," indicating that obtaining these bicoumarins from natural sources might be challenging. Developing efficient synthetic routes is crucial for several reasons. First, it enables access to sufficient quantities of these compounds for further research, including biological activity studies. Second, it allows for the potential creation of analogs with improved properties, such as enhanced activity or reduced toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

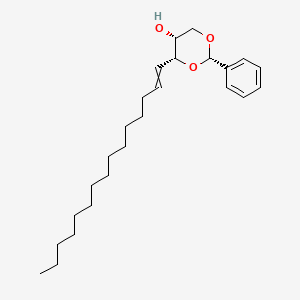
![2-[3-(2-Tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B1515210.png)
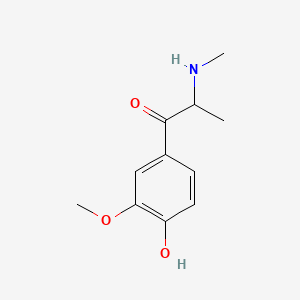


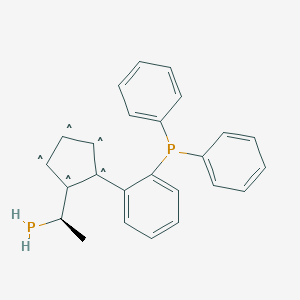
![7-(Diethylamino)-3-[2-(3,3-dimethyl-5-sulfanylindol-1-ium-2-yl)ethenyl]-4-hydroxychromen-2-one](/img/structure/B1515223.png)
![(9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime]](/img/structure/B1515224.png)

